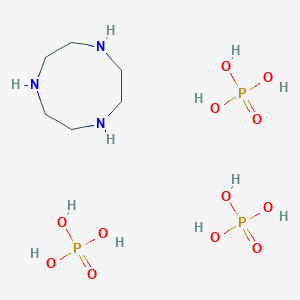

Phosphoric acid;1,4,7-triazonane

Description

Evolution and Significance of Macrocyclic Triamine Ligands in Coordination Chemistry

Macrocyclic ligands, cyclic molecules containing donor atoms, represent a significant advancement in coordination chemistry. Their pre-organized structure leads to a "macrocyclic effect," resulting in metal complexes with substantially higher thermodynamic stability and kinetic inertness compared to their acyclic analogues. Triamine macrocycles, such as TACN, are a prominent class that has been extensively studied. nih.gov

The significance of these ligands stems from their ability to form stable complexes with a wide range of metal ions. mdpi.commdpi.com This has led to their use in diverse areas:

Biomimicry : TACN-based complexes serve as structural and functional models for the active sites of metalloenzymes, providing insights into complex biological systems. nih.gov

Radiopharmaceuticals : The ability to form kinetically inert complexes with radiometals is crucial for medical imaging and therapy. Macrocyclic triamines are central to the development of agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov

Catalysis : Metal complexes of these ligands are employed as catalysts in various organic transformations, including oxidation and epoxidation reactions. wikipedia.org

The evolution from simple macrocycles to those bearing functional pendant arms has dramatically expanded their utility, allowing for the fine-tuning of electronic and steric properties to achieve specific goals, such as selective metal ion recognition. researchgate.netacs.org

Fundamental Coordination Features of the 1,4,7-Triazacyclononane (B1209588) Macrocycle

1,4,7-Triazacyclononane (TACN) is a nine-membered ring containing three nitrogen donor atoms separated by ethylene (B1197577) bridges. wikipedia.org This structure confers specific and highly desirable coordination properties.

Tridentate, Facial Coordination : TACN acts as a tridentate ligand, meaning it binds to a metal ion through its three nitrogen atoms. It characteristically occupies one face of an octahedral coordination sphere, leaving the other three sites available for other ligands or for interaction with a biological target. wikipedia.org

Kinetic Inertness : A defining feature of TACN complexes is their exceptional kinetic inertness. wikipedia.org Once a metal ion is encapsulated within the TACN ring, the resulting (TACN)M unit is highly resistant to dissociation. This stability is critical in applications like radiopharmaceuticals, where the radiometal must remain securely chelated in vivo. nih.gov

Flexibility and Pre-organization : The nine-membered ring is conformationally flexible enough to accommodate a variety of metal ions, yet pre-organized for strong binding. This results in stable complexes with numerous transition metals, lanthanides, and other metal ions. nih.govacs.orgrsc.org

These fundamental features make TACN a privileged scaffold in coordination chemistry, providing a robust and stable anchor for the attachment of additional functional groups. nih.gov

Role of Pendant Arms in Modulating Ligand Properties: Emphasis on Phosphorus-Containing Functionalities (Phosphinic and Phosphonic Acids)

The compound 1,4,7-triazacyclononane-N,N',N''-tris(methylenephosphonic acid) (H₆NOTP) is a prime example. researchgate.netmacrocyclics.com It features a methylenephosphonate group attached to each nitrogen of the TACN ring. The replacement of carboxylate groups with phosphonate (B1237965) or phosphinate moieties imparts unique characteristics:

Enhanced Selectivity : Phosphonate- and phosphinate-containing ligands exhibit remarkable selectivity for certain metal ions, particularly trivalent cations like Gallium(III) (Ga³⁺). acs.orgresearchgate.net This is crucial for PET imaging with the radionuclide ⁶⁸Ga, as the chelator must efficiently capture ⁶⁸Ga³⁺ even in the presence of competing metal ions.

Modified Acidity and Labeling Conditions : Phosphinic and phosphonic acids are more acidic than carboxylic acids. nih.govmdpi.com This allows for efficient metal complexation (radiolabeling) under more acidic conditions (pH < 2), which can be beneficial for preventing the formation of insoluble metal hydroxides. nih.gov

Fine-Tuning of Stability and Kinetics : The nature of the phosphorus group (phosphonate vs. phosphinate) and the substituents on the phosphorus atom allow for precise control over the thermodynamic stability and kinetic properties of the metal complexes. acs.orgcuni.cz

Studies comparing TACN derivatives with different pendant arms have highlighted the superior performance of phosphorus-containing ligands for specific tasks. For instance, TRAP ligands (triazacyclononane phosphinic acids) demonstrate very efficient ⁶⁸Ga complexation, even at room temperature. acs.org The combination of different pendant arms on the same TACN ring, such as a mix of carboxylate and phosphinate groups, allows for even more nuanced control over the ligand's properties. nih.gov The crystal structure of the parent compound, 1,4,7-triazacyclononane-1,4,7-triyltris(methylenephosphonic acid), shows extensive hydrogen-bonding networks. rsc.org

The following tables summarize key data from research on these compounds, illustrating the influence of pendant arm functionalization.

Table 1: Comparison of TACN-based Ligands for ⁶⁸Ga Labeling

| Ligand | Pendant Arms | Labeling Efficiency at pH 3 (95 °C) | Key Finding | Reference |

|---|---|---|---|---|

| NOPO | 3x Methylenephosphinic acid | High | Highest efficiency, benefits from phosphinate groups. | nih.gov |

| NOPA | 2x Methylenephosphinic acid, 1x Acetic acid | High | Slightly lower efficiency than NOPO, but still very effective. | nih.gov |

| NO2AP | 1x Methylene(2-carboxyethyl)phosphinic acid, 2x Acetic acid | Moderate | Lower efficiency than NOPA and NOPO. | nih.gov |

| NOTA | 3x Acetic acid | Low | Significantly lower efficiency at acidic pH compared to phosphinate analogues. | nih.gov |

Table 2: Stability Constants (log KML) of Ga³⁺ Complexes with TACN Derivatives

| Ligand | Ga³⁺ Stability Constant (log KGaL) | Key Feature | Reference |

|---|---|---|---|

| TRAP-H | 24.93 | Methylphosphinic acid arms | acs.org |

| TRAP-Ph | 24.31 | Methyl(phenyl)phosphinic acid arms | acs.org |

| TRAP-OH | 25.43 | Methyl(hydroxymethyl)phosphinic acid arms | acs.org |

| NOTA | 30.98 | Triacetate arms (higher stability, but different coordination kinetics) | acs.org |

| NOPA | 24.01 | Mixed phosphinic/acetic acid arms | nih.gov |

These findings underscore the power of pendant arm functionalization, particularly with phosphorus-containing groups, to create highly specialized and efficient chelators built upon the robust 1,4,7-triazacyclononane framework.

Properties

CAS No. |

827340-60-3 |

|---|---|

Molecular Formula |

C6H24N3O12P3 |

Molecular Weight |

423.19 g/mol |

IUPAC Name |

phosphoric acid;1,4,7-triazonane |

InChI |

InChI=1S/C6H15N3.3H3O4P/c1-2-8-5-6-9-4-3-7-1;3*1-5(2,3)4/h7-9H,1-6H2;3*(H3,1,2,3,4) |

InChI Key |

CFTQWPIYOAZZQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCNCCN1.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,7 Triazacyclononane and Its Functionalized Derivatives with Phosphoric Acid/phosphinate Moieties

Classical and Modified Macrocyclization Routes to the 1,4,7-Triazacyclononane (B1209588) Core

The formation of the nine-membered ring of 1,4,7-triazacyclononane is a critical step that has been the subject of extensive synthetic efforts. The classical Richman-Atkins synthesis and its subsequent modifications remain the most prevalent methods, although alternative strategies have also been developed.

Richman-Atkins Synthesis and Subsequent Advancements

The Richman-Atkins synthesis is a cornerstone for preparing polyazamacrocycles, including 1,4,7-triazacyclononane. acs.org The traditional approach involves the cyclization of a linear triamine precursor, typically N,N',N''-tritosyldiethylenetriamine, with a two-carbon electrophile. lookchem.com

A key advancement in this methodology involves the reaction of the disodium (B8443419) salt of N,N',N''-tritosyldiethylenetriamine with ethylene (B1197577) glycol ditosylate, which produces 1,4,7-tritosyl-1,4,7-triazacyclononane in high yield. lookchem.com Subsequent hydrolysis of the tritosylated macrocycle with concentrated sulfuric acid affords the desired 1,4,7-triazacyclononane. lookchem.com

Significant improvements to the original Richman-Atkins protocol have focused on increasing efficiency, reducing the number of synthetic steps, and improving scalability. google.com One notable modification involves reacting diethylenetriamine (B155796) with a sulfonylating agent in an aqueous medium with an inorganic base. google.com This is followed by cyclization in the presence of an aprotic organic solvent and a cyclizing unit like ethylene glycol ditosylate or ethylene dibromide. google.comgoogle.com This improved process can reduce the synthesis from six steps to as few as two. google.com The use of ethylene dibromide is particularly advantageous as it is a liquid, making it easier to handle in a manufacturing setting, and it is more cost-effective than ethylene glycol ditosylate. google.comgoogle.com The yield and purity of the resulting tritosylated 1,4,7-triazacyclononane are comparable to those obtained with the traditional method. google.comgoogle.com

Further refinements have explored the use of different protecting groups, such as β-trimethylsilylethanesulfonamides (SES-sulfonamides), which expands the scope of the Richman-Atkins cyclization. acs.org Additionally, cation-exchange has been employed to aid in the purification and isolation of the final product. jst.go.jp

Table 1: Comparison of Classical and Modified Richman-Atkins Synthesis

| Feature | Classical Richman-Atkins | Modified Richman-Atkins |

| Starting Material | N,N',N''-Tritosyldiethylenetriamine | Diethylenetriamine |

| Cyclizing Agent | Ethylene glycol ditosylate | Ethylene glycol ditosylate, Ethylene dibromide |

| Solvent for Sulfonamidation | Organic (e.g., pyridine) | Aqueous |

| Number of Steps | Typically six | Reduced to as few as two |

| Scalability | Less amenable to large scale | Improved for large scale production |

| Key Advantage | Established, reliable method | Increased efficiency, lower cost |

Alternative Cyclization Strategies for Triazacyclononane Ring Formation

Beyond the Richman-Atkins framework, other synthetic routes to the 1,4,7-triazacyclononane ring have been investigated. One such method involves the reaction of tosylbis[2-(tosyloxy)ethyl]amine with ethylenediamine, which yields 1-tosyl-1,4,7-triazacyclononane. lookchem.com This intermediate can then be detosylated to provide the parent macrocycle. lookchem.com

Another innovative approach bypasses the traditional cyclization step altogether. The reaction of diethylenetriamine with chloroacetaldehyde (B151913) produces a bicyclic aminal intermediate. unipa.itjst.go.jp This intermediate serves as a precursor for the synthesis of 1,4,7-triazacyclononane and its derivatives. unipa.itjst.go.jp This method is notable as it avoids a dedicated cyclization reaction. unipa.it

The synthesis of chiral derivatives of 1,4,7-triazacyclononane has also been explored, for instance, starting from L-valine methyl ester hydrochloride. rsc.org While standard Richman-Atkins conditions gave poor yields in the key macrocyclization step, an in situ sequential cyclization method proved to be more efficient. rsc.org

Strategies for Functionalization with Phosphorus-Based Pendant Arms

Once the 1,4,7-triazacyclononane core is synthesized, various strategies can be employed to introduce phosphorus-containing pendant arms, leading to ligands with strong metal-chelating properties.

Synthesis of 1,4,7-Triazacyclononane Phosphinic Acid (TRAP) Ligands and Derivatives

A prominent class of phosphorus-functionalized TACN ligands are the 1,4,7-triazacyclononane phosphinic acids, often referred to as TRAP ligands. These are typically synthesized through a Mannich-type reaction, also known as the Moedritzer-Irani reaction. acs.org This reaction involves the condensation of 1,4,7-triazacyclononane, an organophosphorus compound (such as a phosphinic acid), and formaldehyde (B43269). acs.orgnih.gov

Table 2: Examples of TRAP Ligands and their Synthetic Approach

| Ligand Abbreviation | Full Name | Synthetic Method | Key Reactants |

| TRAP-H | 1,4,7-Triazacyclononane-N,N',N''-tris(methylphosphinic acid) | Mannich-type reaction | 1,4,7-Triazacyclononane, Methylphosphinic acid, Formaldehyde |

| TRAP-Ph | 1,4,7-Triazacyclononane-N,N',N''-tris(methyl(phenyl)phosphinic acid) | Mannich-type reaction | 1,4,7-Triazacyclononane, Phenylphosphinic acid, Formaldehyde |

| TRAP-OH | 1,4,7-Triazacyclononane-N,N',N''-tris(methyl(hydroxymethyl)phosphinic acid) | Mannich-type reaction | 1,4,7-Triazacyclononane, Methyl(hydroxymethyl)phosphinic acid, Formaldehyde |

| NOPA | 1,4,7-Triazacyclononane-7-acetic-1,4-bis(methylenephosphinic acid) | Mannich-type reaction | 1-(Carboxymethyl)-1,4,7-triazacyclononane, Phosphinic acid, Paraformaldehyde |

Methods for Incorporating Phosphonic Acid Groups into 1,4,7-Triazacyclononane Ligands

The introduction of phosphonic acid groups onto the 1,4,7-triazacyclononane framework also commonly utilizes the Mannich reaction. This approach has been successfully employed to synthesize ligands such as 1,4,7-triazacyclononane-N,N',N''-tris(methylenephosphonic acid) (NOTP). researchgate.net The synthesis involves the reaction of 1,4,7-triazacyclononane with phosphorous acid and formaldehyde.

The synthesis of bifunctional chelators based on TACN, which are valuable for bioconjugation in medical applications, has also been developed. unipa.itjst.go.jp For instance, a C-aminomethyl-TACN derivative can be synthesized from the bicyclic aminal intermediate, serving as a precursor for such chelating agents. unipa.it

Mannich Reactions in the Preparation of Phosphorus-Functionalized 1,4,7-Triazacyclononane Derivatives

The phospha-Mannich reaction is a versatile and widely used method for attaching phosphorus-containing side arms to the nitrogen atoms of 1,4,7-triazacyclononane. nih.govresearchgate.net This reaction relies on the condensation of the amine, formaldehyde (or paraformaldehyde), and a P-H containing compound, such as hypophosphorous acid or a phosphinic acid. nih.govresearchgate.net

The reaction mechanism involves the in situ formation of an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic phosphorus species. researchgate.net The conditions for these reactions, particularly the pH, are crucial. For instance, the synthesis of TRAP-Ph required a highly acidic medium (6 M HCl) and elevated temperatures, which unfortunately also promotes the undesirable N-methylation side reaction. acs.org

Despite the potential for side reactions, the Mannich reaction remains a powerful tool for creating a diverse range of phosphorus-functionalized 1,4,7-triazacyclononane derivatives with tailored properties for specific applications. Careful optimization of the reaction conditions is key to achieving good yields and simplifying the purification of the final products. acs.org

Convergent Synthetic Approaches to Polyaza Macrocyclic Frameworks with Diverse Pendant Arms, including Phosphorus-Containing Variants

Convergent synthesis provides an efficient and flexible pathway to complex, asymmetrically substituted macrocycles like 1,4,7-triazacyclononane derivatives. This strategy involves the initial, independent synthesis of key fragments which are then combined (converged) in the final stages. For phosphorus-containing TACN ligands, the approach typically involves the synthesis of the core TACN macrocycle, often with protecting groups, followed by the sequential or direct attachment of the desired phosphorus-based pendant arms.

A prominent example of this approach is the synthesis of TACN derivatives bearing one, two, or three methylphosphinate side chains. The synthesis of 1,4,7-triazacyclononane-1,4,7-tris(methylphosphinic acid) (NOTMP) and its analogues with mixed acetate (B1210297) and methylphosphinate arms showcases this convergent strategy. acs.org The core macrocycle, 1,4,7-triazacyclononane, is typically prepared first using established methods, such as the Richman-Atkins synthesis, which involves the cyclization of N,N',N''-tritosyldiethylenetriamine. google.com

Once the macrocyclic scaffold is obtained, the phosphorus-containing arms are introduced via N-alkylation. For instance, the synthesis of ligands with both acetate and methylphosphinate arms is achieved by reacting a partially protected TACN precursor with different alkylating agents in a stepwise manner. acs.org This method allows for the creation of a diverse library of chelators with finely tuned properties, where the number and type of pendant arms (e.g., carboxylate vs. phosphinate) can be systematically varied to optimize metal chelation kinetics, stability, and selectivity. acs.org

The general convergent pathway can be summarized as:

Synthesis of the Macrocyclic Core: Preparation of 1,4,7-triazacyclononane, often in a protected form (e.g., N,N',N''-tritosyl-1,4,7-triazacyclononane).

Selective Deprotection: Removal of one or more protecting groups to expose specific nitrogen atoms for functionalization.

Stepwise N-Alkylation: Introduction of different pendant arms, including phosphorus-containing moieties, onto the deprotected nitrogen atoms.

Final Deprotection: Removal of any remaining protecting groups and hydrolysis of ester groups to yield the final ligand with phosphinic acid functionalities.

This approach is highly advantageous as it allows for the late-stage introduction of diverse functional groups, facilitating the development of ligands with tailored characteristics without redesigning the entire synthesis from scratch.

Selective N-Substitution and Orthogonal Protection/Deprotection Strategies in 1,4,7-Triazacyclononane Synthesis

The synthesis of asymmetrically functionalized 1,4,7-triazacyclononane derivatives, particularly those with a mix of different pendant arms like phosphinates and carboxylates, is critically dependent on selective N-substitution. This selectivity is achieved through the use of orthogonal protecting groups—distinct chemical moieties that can be removed under different conditions without affecting each other. nih.govresearchgate.net

A common strategy begins with a differentially protected TACN ring. For example, starting with 1,4-ditosyl-1,4,7-triazacyclononane leaves the N-7 amine free for a specific reaction. After the first pendant arm is attached at this position, the tosyl groups on N-1 and N-4 can be removed under harsh acidic conditions (e.g., concentrated sulfuric acid) to allow for the attachment of other arms. google.com

More advanced and milder strategies have been developed to offer greater control and flexibility. A recently reported method utilizes a combination of a carbobenzyloxy (Cbz) group and a trifluoroacetyl (tfAc) group for the orthogonal protection of the TACN nitrogens. nih.govacs.org This system allows for the directed synthesis of TACN derivatives with two or even three different substituents. In this scheme, the Cbz group can serve as a linker to a solid support or as a protecting group removable by hydrogenolysis, while the tfAc group is labile under basic conditions. nih.govacs.org This orthogonality enables precise, stepwise functionalization of each nitrogen atom on the macrocyclic ring.

The synthesis of a TACN derivative with one methylphosphinate arm and two acetate arms (NOATMP) illustrates this principle. The synthesis could proceed by first introducing the phosphinate group onto a mono-protected TACN, followed by deprotection and subsequent alkylation with an acetate-bearing reagent. acs.org

Table 1: Orthogonal Protecting Groups in 1,4,7-Triazacyclononane Synthesis

| Protecting Group | Abbreviation | Removal Conditions | Stability | Reference |

|---|---|---|---|---|

| Tosyl | Ts | Conc. H₂SO₄ at high temperature; HBr/phenol | Stable to base and many nucleophiles | google.com |

| Carbobenzyloxy | Cbz | Catalytic hydrogenolysis (e.g., H₂/Pd-C); HBr/acetic acid | Stable to base and mild acid | nih.govacs.org |

| Trifluoroacetyl | tfAc | Mild base (e.g., K₂CO₃ in methanol) | Stable to acid and hydrogenolysis conditions | nih.govacs.org |

| Formyl | CHO | Acid or base hydrolysis (e.g., HCl in methanol) | Stable to some alkylation conditions | core.ac.uk |

Solid-Phase Synthesis of 1,4,7-Triazacyclononane Derivatives

Solid-phase synthesis offers a powerful and efficient methodology for constructing libraries of functionalized macrocycles by simplifying purification and allowing for the potential automation of synthetic steps. Recently, this technique has been successfully applied to the synthesis of asymmetrically substituted 1,4,7-triazacyclononane derivatives. nih.govacs.org

The strategy involves anchoring the TACN macrocycle to a solid support (resin) and then carrying out sequential chemical modifications. A key approach uses a (4-nitrophenyl carbonate)-resin to immobilize TACN, effectively creating a resin-bound Cbz-protected TACN (rb-Cbz-TACN). nih.gov This serves as the starting point for further functionalization.

The process typically follows these steps:

Immobilization: 1,4,7-triazacyclononane is loaded onto a resin, for example, via a Cbz linker. nih.govacs.org

Orthogonal Protection: A free secondary amine on the resin-bound TACN is protected with an orthogonal group, such as trifluoroacetyl (tfAc). This is achieved by reacting the immobilized TACN with a reagent like ethyl trifluoroacetate. nih.gov

First Functionalization: The remaining unprotected secondary amine is then functionalized through reactions such as nucleophilic substitution or reductive amination.

Orthogonal Deprotection: The tfAc group is selectively removed under mild basic conditions, exposing the second nitrogen for functionalization.

Second Functionalization: A different functional group is introduced at the newly deprotected site.

Cleavage from Resin: Finally, the fully functionalized TACN derivative is cleaved from the solid support, typically via hydrogenolysis to remove the Cbz linker, yielding the desired product in solution. nih.gov

This solid-phase approach is highly versatile and has been used to prepare a variety of N-substituted TACN compounds. nih.gov Although the reported examples primarily focus on other substituents, the methodology is directly applicable to the synthesis of derivatives bearing phosphorus-containing arms. By using appropriate phosphorus-based alkylating agents in the functionalization steps, this technique can be adapted to produce complex ligands like NOTMP and its analogues efficiently.

Advanced Coordination Chemistry of 1,4,7 Triazacyclononane Complexes with Phosphorus Functionalized Ligands

Thermodynamic Stability and Kinetic Inertness of Metal Complexes with Phosphinate/Phosphonate-Armed 1,4,7-Triazacyclononane (B1209588) Ligands

The thermodynamic stability and kinetic inertness of metal complexes are crucial parameters that dictate their suitability for various applications. Research into TACN-based ligands with phosphinate and phosphonate (B1237965) pendant arms has revealed a complex interplay of factors that govern these properties.

Complexation Kinetics with Trivalent Metal Ions (e.g., Ga(III))

The formation of gallium(III) complexes with phosphinate-armed 1,4,7-triazacyclononane ligands is notably rapid. acs.orgnih.gov Studies have shown that the complexation of Ga(III) with these ligands occurs within minutes and is quantitative even at a pH below 2. acs.orgnih.gov This swift complexation is a significant advantage over other common chelators for Ga(III). acs.orgnih.gov

A UV-Vis method has been developed to investigate the kinetics of Ga(III) complexation with both NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and TRAP (1,4,7-triazacyclononane phosphinic acid) chelators. rsc.org This method allows for the quantification of non-complexed chelators by adding Cu(II) ions at different time points. rsc.org For instance, chelators with ethoxy or 2,2,2-trifluoroethyl groups on the phosphorus atoms demonstrate fast complex formation, with 99% formation achieved in 21 and 10 minutes, respectively, at pH 2.0. rsc.org In contrast, ligands bearing (N,N-dibenzyl-amino)methyl or aminomethyl substituents exhibit significantly slower complexation, taking hours to reach completion at the same pH. rsc.org This delay is attributed to the protonation of the amino groups on the pendant arms, which leads to electrostatic repulsion with the Ga(III) ion. rsc.org

The kinetic inertness of these Ga(III) complexes is often assessed in highly acidic or basic conditions. researchgate.net All Ga(III) complexes with these phosphinate ligands have been found to be kinetically inert in both acidic and alkaline solutions. acs.orgnih.gov

Equilibrium Studies and Determination of Stability Constants (log K)

Potentiometric titrations are a primary method for determining the stepwise protonation constants of the ligands and the stability constants of their metal complexes. acs.orgnih.gov For gallium(III) complexes, the stability constants are often determined through competition with hydroxide (B78521) anions in alkaline solutions, as full complexation is typically achieved at very low pH. acs.orgnih.gov The equilibration process for these systems can be slow, sometimes requiring weeks to reach equilibrium, necessitating the use of "out-of-cell" titration methods. acs.orgnih.gov

The stability of metal complexes with these ligands is influenced by several factors, including the nature of the metal ion and the specific functional groups on the pendant arms. For instance, these ligands show high thermodynamic selectivity for Ga(III) over other divalent metal ions like Mg²⁺ and Ca²⁺. acs.orgnih.gov

Below is a table summarizing the stability constants (log KML) for various metal complexes with different 1,4,7-triazacyclononane-based ligands.

| Ligand | Metal Ion | log KML | Reference |

| NOTA | Ga³⁺ | 29.6 | acs.orgnih.gov |

| TRAP-OH | Ga³⁺ | 23.3 | acs.orgnih.gov |

| TRAP-H | Ga³⁺ | 21.9 | acs.orgnih.gov |

| NOPA | Ga³⁺ | 24.01 | nih.govnih.gov |

| NOPA | Cu²⁺ | 16.66 | nih.govnih.gov |

| NOTA | Cu²⁺ | Not specified | |

| TRAP-OH | Cu²⁺ | Not specified | |

| TRAP-H | Cu²⁺ | Not specified | |

| GaDOTA | Ga³⁺ | 26.05 | acs.org |

| GaDO3AMBu | Ga³⁺ | 24.64 | acs.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Influence of Ligand Acidity and Donor Atom Basicity on Metal Complex Stability

For example, the stability of Ga(III) complexes with different pendant arms decreases in the order: [Ga(NOTA)] (log KGaL = 29.6) > [Ga(TRAP-OH)] (log KGaL = 23.3) > [Ga(TRAP-H)] (log KGaL = 21.9). acs.orgnih.gov This order directly correlates with the basicity of the donor atoms in the respective ligands. acs.orgnih.gov The lower acidity of phosphinic acid groups contributes to the efficient complexation of Ga(III), a property that is further enhanced by the presence of weakly coordinating substituents on the phosphorus atoms. acs.orgresearchgate.net

The introduction of different functional groups onto the TACN backbone can alter the coordination chemistry and thermodynamic stability. researchgate.net For instance, replacing a phosphinate donor with a carboxylate does not significantly compromise the affinity for gallium(III), but the presence of carboxylates can facilitate labeling at neutral or weakly acidic pH. nih.gov

Coordination Modes and Geometries in Metal-TACN-Phosphinate/Phosphonate Systems

The spatial arrangement of ligands around a central metal ion, known as coordination geometry, is a critical aspect of coordination chemistry. numberanalytics.comwikipedia.org It influences the physical and chemical properties of the complex. numberanalytics.com

Facial Coordination Characteristics of the 1,4,7-Triazacyclononane Macrocycle in Complexes

The 1,4,7-triazacyclononane (TACN) macrocycle is a tridentate ligand that typically binds to one face of an octahedral metal center. wikipedia.org This facial coordination is a defining characteristic of TACN complexes and leads to a kinetically inert (TACN)M unit, which allows for further chemical modifications at other coordination sites. wikipedia.org The most common coordination geometries are octahedral, tetrahedral, and square planar. numberanalytics.comlibretexts.org For first-row transition metal ions, the octahedral geometry is the most prevalent. libretexts.org

The rigidity of the TACN macrocycle, with its pre-organized conformation, favors the formation of highly stable and rigid complexes, particularly with metal ions like Ga(III) that prefer an octahedral binding environment. researchgate.net

Role of Phosphorus-Containing Pendant Arms in Defining the Metal Coordination Environment and Ligand Denticity

For instance, 1,4,7-triazacyclononane-1,4,7-triyltrimethylenetris(phenylphosphinate) forms C₃-symmetric complexes with a range of divalent and trivalent metal ions. rsc.org In all studied crystal structures, the ligand maintains a rigid conformation, resulting in a slightly distorted octahedral geometry around the metal center. rsc.org The phosphinate groups can act as bridging ligands, leading to the formation of dimeric or polymeric structures. researchgate.netmdpi.com

The denticity of the ligand, which is the number of donor groups that bind to the central metal atom, is determined by both the TACN ring and the pendant arms. In many cases, these ligands act as hexadentate chelators, with the three nitrogen atoms of the TACN ring and three oxygen atoms from the phosphinate or phosphonate arms coordinating to the metal ion. acs.orgrsc.org However, the coordination mode can vary. For example, in some instances, a phosphinate group might not coordinate directly to the same metal ion as the TACN ring due to steric constraints, leading to different structural arrangements. researchgate.net The [Ga(TRAP-OH)] complex, for instance, exhibits an unusual reversible rearrangement from an "in-cage" N₃O₃ complex to an "out-of-cage" O₆ complex. nih.gov

Analysis of Chelate Ring Fusion and Puckering in 1,4,7-Triazacyclononane Complexes

Isomerism in these complexes is a direct consequence of the conformation of the chelate rings and the helicity of the coordinated pendant arms. For instance, in gallium(III) complexes with phosphinate-containing tacn ligands, isomerism arises from a combination of the chelate ring conformation (often described as δδδ or λλλ), the helicity of the coordinated pendant arms (Δ or Λ), and the chirality of the coordinated phosphinate groups themselves. nih.gov This can lead to the formation of multiple diastereomeric pairs in solution. nih.gov In the solid state, however, often only a single diastereomer is observed, highlighting the subtle energetic differences between the possible conformations. lu.se For example, crystal structures of lanthanide(III) complexes with nonadentate imino-phosphonate ligands derived from 1,4,7-triazacyclononane show the presence of only one of four possible diastereomers. lu.se

The rigidity of the tacn macrocycle, in combination with the coordinating pendant arms, creates a well-defined coordination cage around the metal ion. NMR studies of lanthanide complexes with such ligands indicate that this cage is often very rigid. nih.gov The puckering of the tacn ring and the arrangement of the pendant arms lead to specific coordination geometries, such as the distorted tricapped trigonal prismatic geometry observed in lanthanide(III) complexes with imino-phosphonate and carboxylate-functionalized tacn derivatives. lu.senih.gov In these structures, the triangular faces of the prism are formed by the macrocyclic nitrogen donors and the oxygen donors from the pendant arms. lu.senih.gov

Out-of-Cage Complex Formation with Protonated Ring Nitrogen Atoms in Solution

While 1,4,7-triazacyclononane-based ligands are designed to form "in-cage" complexes where the metal ion is encapsulated within the macrocyclic cavity, under certain conditions, "out-of-cage" complexation can occur. This phenomenon has been notably observed in solutions of gallium(III) complexes with specific phosphinic acid derivatives of tacn, known as TRAP ligands. researchgate.net

For the first time in a macrocyclic system, an out-of-cage complex involving a protonated ring nitrogen atom was identified in solution. researchgate.net Specifically, the [Ga(TRAP-OH)] complex exhibits a reversible rearrangement from an "in-cage" N₃O₃ coordination to an "out-of-cage" O₆ arrangement. nih.gov In acidic solutions, the typical in-cage complex is predominant. nih.gov However, as the pH increases to neutral, the gallium(III) ion can coordinate a hydroxide anion, which in turn induces the deprotonation and subsequent coordination of the P-hydroxymethyl groups of the pendant arms. nih.gov This process facilitates the movement of the Ga³⁺ ion out of the macrocyclic cavity. nih.gov

The stability of this out-of-cage species is supported by the fact that at a pH greater than 6, a dominant ligand species is an anion where a proton is bound to the ring nitrogen atoms. researchgate.net The pKa for the deprotonation of these ring nitrogens in the free ligand is as high as 11.5, indicating their availability for protonation in the complexed state under less basic conditions. researchgate.net The structure of this out-of-cage complex, where the metal ion is coordinated only by the oxygen atoms of the pendant arms, has been corroborated by detailed DFT calculations. researchgate.net

Complexation Studies with Specific Metal Ions

Gallium(III) Complexes: Binding Mechanisms and Selectivity

Phosphorus-functionalized 1,4,7-triazacyclononane ligands, particularly those with phosphinic acid moieties (TRAP ligands), have demonstrated exceptional efficiency and selectivity for complexing Gallium(III). researchgate.net This high selectivity is attributed to the low acidity of the phosphinic acid groups and is further enhanced by the presence of weakly coordinating substituents on the phosphorus atoms. researchgate.net These ligands show a pronounced thermodynamic selectivity for Ga³⁺ over many other metal ions, with differences in stability constants (log KGaL - log KML) in the range of 7 to 9. nih.gov

The binding mechanism can be intricate, as exemplified by the [Ga(TRAP-OH)] complex, which undergoes a pH-dependent reversible rearrangement from an "in-cage" to an "out-of-cage" structure. nih.gov In acidic conditions, the Ga³⁺ ion is held within the N₃O₃ donor set of the ligand. nih.gov At neutral pH, the Ga³⁺ ion moves out of the macrocyclic cavity to form an O₆ coordination sphere with the deprotonated hydroxymethyl groups of the pendant arms. nih.gov This hypothesis is supported by potentiometry, multinuclear NMR spectroscopy, and DFT calculations. nih.gov

The complexation kinetics of Ga³⁺ with these phosphinate ligands are remarkably fast, with quantitative complex formation occurring in minutes even at pH < 2. nih.gov This is a significant advantage over traditional chelators like DOTA. nih.gov The labeling efficiency for ⁶⁸Ga is also notably high. For instance, at pH 3, TRAP-type chelators like NOPO and NOPA show higher labeling efficiency at both room temperature and 95 °C compared to the carboxylate analogue NOTA. This efficiency correlates with the number of phosphinic acid pendants. The superior binding ability of TRAP chelators allows for the use of much lower precursor concentrations for ⁶⁸Ga labeling compared to NOTA and DOTA, resulting in significantly higher achievable specific activities.

| Chelator | log KGaL | log KCuL | log KZnL | log KGdL |

| NOTA | 29.6 | 21.6 | 18.5 | 14.8 |

| TRAP-OH | 23.3 | 14.2 | 12.3 | 10.1 |

| TRAP-H | 21.9 | 14.0 | 12.0 | 9.9 |

| NOPA | 24.01 | 16.66 | - | - |

| Data sourced from multiple studies. nih.govresearchgate.net |

| Chelator | Labeling pH | Labeling Temperature (°C) | Labeling Efficiency |

| TRAP-peptide | ~3-4 | 25 | >95% at 1 nmol |

| NODAGA-RGD | ~3-4 | 25 | Requires higher concentration |

| DOTATOC | ~3-4 | 95 | Requires higher concentration |

| NOPO | 3 | 25 & 95 | High |

| NOPA | 3 | 25 & 95 | High |

| NOTA | > 4 | 25 | More efficient than phosphinates |

| Data compiled from various labeling studies. |

Copper(II) Complexes: Coordination Sphere and Electronic Properties

Copper(II) ions form stable complexes with 1,4,7-triazacyclononane and its derivatives. When functionalized with phosphorus-containing pendant arms, these ligands create a well-defined coordination environment around the Cu²⁺ center. Due to the Jahn-Teller effect, the coordination sphere of Cu(II) in these complexes is typically distorted, commonly resulting in a distorted square-pyramidal geometry with coordination numbers of 5 or 6.

In complexes with asymmetrically N-functionalized tacn ligands, X-ray crystallography has confirmed a distorted square-pyramidal geometry where the donor atoms of the ligand occupy three to five of the copper(II) coordination sites. For bis(1,4,7-triazacyclononane) ligands bridged by polymethylene chains, monomeric 1:1 complexes feature CuN₆ chromophores, while dicopper(II) complexes can exhibit square pyramidal CuN₃Cl₂ coordination geometry. When the pendant arms are involved in coordination, such as in a tacn ligand with three 2-(methylsulfanyl)ethyl arms (NO3S), the Cu²⁺ ion can be fully encapsulated in a hexacoordinated N₃S₃ environment.

The electronic properties of these copper(II) complexes have been investigated using techniques such as EPR spectroscopy. For a 1:1 Cu(II) complex with a bis(tacn) ligand (EM2), frozen-solution EPR spectra are characteristic of axial copper(II) systems, with g∥ = 2.225 and g⊥ = 2.045. The stability of these complexes is influenced by the nature of the pendant arms. For instance, the log KML values for copper(II) and zinc(II) complexes with TRAP ligands are similar, which is attributed to the necessity of one nitrogen atom binding axially to the Cu²⁺ ion, leading to a reduction in thermodynamic stability compared to other geometries. researchgate.net

Lanthanide(III) Complexes (e.g., Gd(III), Yb(III), Tb(III)): Coordination and Structural Aspects

Phosphorus-functionalized 1,4,7-triazacyclononane ligands are effective chelators for lanthanide(III) ions, forming stable complexes with distinct structural features. The introduction of phosphonate or phosphinate groups on the pendant arms provides hard oxygen donor atoms that are well-suited for coordinating with the hard Ln(III) ions.

In one study, nonadentate imino-phosphonate ligands were synthesized by the condensation of 1,4,7-tris(2-aminoethyl)-1,4,7-triazacyclononane with phosphonates in the presence of a lanthanide ion template (including Gd(III) and Yb(III)). lu.se The resulting complexes feature nine-coordinate Ln(III) centers where the three pendant arms of the ligand wrap around the metal ion. lu.se The coordination polyhedron in the solid state for the Gd(III) complex was determined to be a slightly distorted tricapped trigonal prism, with the triangular faces of the prism being formed by the three macrocyclic nitrogen atoms and the three phosphonate oxygen atoms. lu.se NMR studies on the corresponding Yb(III) complex indicated the presence of multiple diastereomers in solution. lu.se

The stability of these lanthanide complexes is dependent on the ionic radius of the metal ion. For TRAP ligands, a pronounced difference in stability constants is observed between La³⁺ and Gd³⁺ complexes, with the smaller Gd³⁺ ion fitting more snugly into the ligand cavity, resulting in a more stable complex. researchgate.net Similarly, for ligands with both acetate (B1210297) and phosphonate arms, the structures of the complexes can vary across the lanthanide series. For larger ions like Ce(III), nona-coordinated complexes with a bound water molecule are formed, while smaller ions like Yb(III) form octa-coordinated complexes with only the ligand donor atoms. A water molecule was also found to be coordinated in a Tb(III) complex with a DOTA-like ligand bearing a methylphosphonate (B1257008) pendant, though with an unusually long Tb-Ow bond distance.

Zinc(II) Complexes: Stoichiometry and Influence of Polymethylene Linker Chains

Zinc(II) forms stable complexes with 1,4,7-triazacyclononane-based ligands, and its coordination chemistry is of interest, partly because Zn²⁺ is an inevitable decay product in ⁶⁸Ge/⁶⁸Ga generators and can compete with ⁶⁸Ga³⁺ for the chelator. The coordination geometry of Zn(II) is flexible, allowing it to adopt various structures depending on the ligand environment.

Studies on bis(1,4,7-triazacyclononane) ligands linked by polymethylene chains have provided insight into the stoichiometry of Zn(II) complexation. The length of the linker chain significantly influences the stoichiometry of the resulting complexes. Ligands with short linkers (two or three carbon atoms) tend to form stable 1:1 (metal:ligand) complexes. As the polymethylene chain lengthens to four or more carbons, the ligands can form both stable 1:1 and 2:1 (metal:ligand) complexes. In these dinuclear complexes, each Zn(II) ion is typically coordinated by one of the tacn units. The stability of the 1:1 complexes is highest for the ligands with the shortest bridging groups, while the stability of the 2:1 complexes shows little variation with linker length.

While specific studies on bis(tacn) ligands with phosphorus-functionalized linkers are less common, the principles of linker length influencing stoichiometry are expected to hold. The flexible coordination number of Zn(II), often observed as 5 or 6 in these types of complexes, allows for the formation of various structures, including monomeric "sandwich-type" complexes and dimeric species. For example, the Zn(II) complex with 1,4,7-trimethyl-1,4,7-triazacyclononane is thought to have a coordination number of 6, allowing it to bind additional water molecules or substrates. In contrast, the Zn(II) complex with NOTA (a carboxylate derivative) shows a distorted trigonal-prismatic N₃O₃ coordination core. This flexibility allows for the formation of various stoichiometries, including dinuclear acetate-bridged complexes, depending on the specific ligand and reaction conditions.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Phosphoric acid;1,4,7-triazonane | 1,4,7-Triazacyclononane-1,4,7-triyltris(methylene)triphosphonic acid (probable intended structure based on context) |

| TACN | 1,4,7-Triazacyclononane |

| TRAP | Triazacyclononane-phosphinic acid |

| TRAP-H | 1,4,7-Triazacyclononane derivative with methylphosphinic acid pendant arms |

| TRAP-OH | 1,4,7-Triazacyclononane derivative with methyl(hydroxymethyl)phosphinic acid pendant arms |

| NOTA | 1,4,7-Triazacyclononane-1,4,7-triacetic acid |

| NOPA | 1,4,7-Triazacyclononane-7-acetic-1,4-bis(methylenephosphinic) acid |

| NOPO | A TRAP-type chelator, likely 1,4,7-triazacyclononane-N,N',N''-tris(methylenephosphinic acid) |

| DOTA | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| NODAGA-RGD | A conjugate of NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) and an RGD peptide |

| DOTATOC | A conjugate of DOTA and the peptide TOC (Tyr³-octreotide) |

| NO3S | 1,4,7-Tris[2-(methylsulfanyl)ethyl)]-1,4,7-triazacyclononane |

| EM2 | Bis(1,4,7-triazacyclononane) with an ethylene (B1197577) linker |

Chromium(III) and Cobalt(III) Complexes: Structural Elucidation and Reactivity

While the coordination chemistry of 1,4,7-triazacyclononane (tacn) with a variety of metal ions is well-established, detailed structural and reactivity data for its phosphorus-functionalized derivatives with Chromium(III) and Cobalt(III) are not extensively reported in current scientific literature. However, insights into the expected coordination can be drawn from analogous, non-phosphorus-functionalized complexes.

For Chromium(III), the [Cr(tacn)₂]³⁺ cation provides a well-characterized example of the metal's interaction with the tacn macrocycle. nih.gov In the crystal structure of [Cr(tacn)₂]₂[ZnCl₄]₃·H₂O, the Cr(III) ion is coordinated by six nitrogen atoms from two separate tacn ligands, resulting in a distorted octahedral geometry. nih.gov The two tacn ligands cap the metal center in a facial arrangement. The Cr-N bond lengths in this complex are all similar, ranging from 2.0621(11) to 2.0851(12) Å, and the intra-ligand N-Cr-N bite angle is approximately 82.5°. nih.gov This structure serves as a fundamental model for the coordination of Cr(III) by the tacn framework.

| Parameter | Value | Reference |

| Metal Ion | Cr(III) | nih.gov |

| Complex | [Cr(tacn)₂]³⁺ | nih.gov |

| Coordination Geometry | Distorted Octahedral | nih.gov |

| Donor Atoms | N₆ | nih.gov |

| Cr-N Bond Lengths | 2.0621(11) - 2.0851(12) Å | nih.gov |

| Mean N-Cr-N Angle (intra-ligand) | 82.51(5)° | nih.gov |

Regarding Cobalt(III), while specific data on tacn-phosphinate complexes is scarce, studies on related dinuclear Co(III)-tacn systems offer valuable information on potential reactivity. Dinuclear Co(III) complexes containing amido bridges, such as [(tacn)Co(μ-NH₂)₃Co(tacn)]³⁺, have been synthesized and characterized. rsc.org A key reactive feature of these assemblies is their susceptibility to acid-accelerated cleavage of the bridging ligands. rsc.org In acidic media, these triply-bridged complexes can undergo reversible cleavage to form species like [(H₂O)(tacn)Co(μ-NH₂)₂Co(tacn)(NH₃)]⁴⁺. rsc.org The kinetics of this process have been shown to be dependent on the acid concentration. This reactivity highlights the potential for ligand exchange and structural transformation in such multinuclear systems, a behavior that could be anticipated for related phosphinate-bridged analogues.

| Complex | Reagent/Condition | Observed Reactivity | Reference |

| [(tacn)Co(μ-NH₂)₃Co(tacn)]³⁺ | 1.0 M (Na,H)ClO₄ | Reversible, acid-accelerated cleavage of amido bridge | rsc.org |

| [(tacn)Co(μ-NH₂)₂{μ-tacn(-H)}Co(NH₃)]³⁺ | 1.0 M (Na,H)ClO₄ | Acid-accelerated amido bridge cleavage | rsc.org |

Dinuclear and Polynuclear Assemblies Involving 1,4,7-Triazacyclononane-Phosphinate Ligands

The formation of dinuclear and polynuclear structures is a hallmark of coordination chemistry with tacn-based ligands, as the macrocycle can serve as a stable capping ligand while other bridging ligands connect multiple metal centers. However, the scientific literature does not extensively document dinuclear or polynuclear assemblies that specifically involve 1,4,7-triazacyclononane-phosphinate ligands in complex with Chromium(III) or Cobalt(III).

Research has shown that tacn-derived ligands readily form such assemblies with other transition metals. For instance, dinuclear manganese complexes with chiral tacn-derived ligands have been synthesized, featuring [Mn₂(μ-O)₂] cores. narod.ru Similarly, dinuclear cobalt(III) complexes with three bridging amido groups, [(tacn)Co(μ-NH₂)₃Co(tacn)]³⁺, or two amido bridges and one bridging deprotonated tacn ligand, have been structurally characterized. rsc.org These examples demonstrate the geometric feasibility of forming stable, triply-bridged dinuclear cations where each metal is facially capped by a tacn ligand. While these known compounds utilize oxo or amido bridges, it is conceivable that phosphinate pendant arms, with their P-O⁻ moieties, could act as analogous bridging units to form dinuclear or polynuclear Cr(III) or Co(III) structures. The study of such assemblies with phosphinate bridges remains an area for future investigation.

Theoretical and Computational Investigations of 1,4,7 Triazacyclononane Derivatives

Density Functional Theory (DFT) Studies on Complexation Energetics and Optimized Structures

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the complexation behavior of 1,4,7-triazacyclononane (B1209588) derivatives, including those with phosphoric acid pendant arms. DFT calculations provide valuable insights into the energetics of complex formation and the geometric parameters of the resulting metal complexes.

DFT calculations have been instrumental in elucidating the structures of these complexes. For Ga³⁺ complexes with phosphinate derivatives, an "in-cage" N₃O₃ coordination is typically observed in acidic solutions acs.org. In this conformation, the gallium ion is centrally located within the macrocyclic cavity, coordinated by the three nitrogen atoms of the triazacyclononane ring and one oxygen atom from each of the three pendant arms. However, under neutral pH conditions, a reversible rearrangement to an "out-of-cage" O₆ complex can occur, a phenomenon that has been supported by DFT calculations nih.govacs.org. This structural change is driven by the binding of a hydroxide (B78521) anion and subsequent deprotonation and coordination of other donor groups on the pendant arms nih.gov.

The optimized structures obtained from DFT calculations provide detailed information on bond lengths and angles. For gallium complexes with triazacyclononane-based ligands, shorter metal-nitrogen bond lengths are observed compared to analogous Fe³⁺ complexes, resulting in a less distorted octahedral geometry gla.ac.uk.

| Complex | Metal Ion | Coordination Geometry | Key Structural Feature |

|---|---|---|---|

| [Ga(NOTA)] | Ga³⁺ | Octahedral | "In-cage" N₃O₃ coordination |

| [Ga(TRAP-OH)] | Ga³⁺ | Octahedral | pH-dependent "in-cage" to "out-of-cage" rearrangement |

| [Ga(TS-TACN)] | Ga³⁺ | Distorted Octahedral | Shorter Ga-N bonds compared to Fe-N bonds in analogous complexes |

Molecular Mechanics (MM) Calculations for Conformational Analysis and Stereochemistry of Complexes

Molecular Mechanics (MM) calculations are a valuable computational method for exploring the conformational landscape and stereochemistry of flexible molecules like 1,4,7-triazacyclononane and its derivatives. These calculations can predict the relative stabilities of different conformers and shed light on the stereochemical outcomes of complexation.

For the related macrocycle 1,4,7-trithiacyclononane, MM calculations using the MM2(91) force field have shown that the conformers adopted by the molecule in the crystalline state are low-energy conformers, all lying within 5 kcal mol⁻¹ of the global minimum nih.gov. A conformation with C₁ symmetry was identified as the global minimum, with C₃ and C₂ symmetric conformations being slightly higher in energy by 0.03 and 1.78 kcal mol⁻¹, respectively nih.gov. This suggests that multiple conformations are energetically accessible at room temperature. The combination of MM for broad conformational searching followed by DFT for more accurate energy calculations has been proposed as an effective strategy for such systems nih.gov.

| Macrocycle | Computational Method | Symmetry of Low-Energy Conformer | Relative Energy (kcal mol⁻¹) |

|---|---|---|---|

| 1,4,7-trithiacyclononane | MM2(91) | C₁ | 0.00 |

| C₃ | 0.03 | ||

| C₂ | 1.78 |

Quantum Chemical Analyses of Electronic Spin Relaxation and Magnetic Properties in Lanthanide Complexes

Quantum chemical calculations are essential for understanding the electronic spin relaxation and magnetic properties of lanthanide complexes with 1,4,7-triazacyclononane derivatives. These properties are of significant interest for applications such as magnetic resonance imaging (MRI) contrast agents.

The inclusion of picolinate groups on a 1,4,7-triazacyclononane framework in the [Gd(bpatcn)(H₂O)] complex has been shown to result in favorable electron-relaxation properties, with an effective electronic relaxation time (τₛ₀) of 125 ps nih.gov. The optimization of electronic relaxation through ligand design is crucial for achieving high relaxivity, particularly in macromolecular complexes with long rotational correlation times nih.gov.

Theoretical methods have been developed to interpret water proton relaxivity that go beyond the traditional Solomon, Bloembergen, and Morgan (SBM) framework, which can be less reliable at low magnetic fields nih.gov. These newer methods are based on recent advancements in the description of electronic spin relaxation and avoid the need for simulations with additional unknown zero-field splitting (ZFS) parameters nih.gov.

For paramagnetic metal ion complexes, such as those with Mn²⁺, Ni²⁺, and Cu²⁺, with a 1,4,7-triazacyclononane-based ligand bearing phosphinate pendant arms, a significant shortening of the ¹⁹F NMR longitudinal relaxation times has been observed rsc.org. This is consistent with the short distance between the paramagnetic metal ion and the fluorine atoms (approximately 5.5–6.5 Å) rsc.org. The relaxation times vary depending on the metal ion, with sub-millisecond times for symmetric electronic states (like Mn²⁺) and millisecond to tens of milliseconds for ions like Ni²⁺, Cu²⁺, and Co²⁺ rsc.org.

Dynamic magnetic studies of lanthanide complexes, for example with chiral Schiff bases, have shown that they can exhibit field-induced slow relaxation of magnetization ub.edu. The coordination geometry around the lanthanide ion plays a crucial role in determining the magnetic anisotropy and the presence of phenomena like quantum tunneling of magnetization ub.edu.

| Complex System | Property Investigated | Key Finding |

|---|---|---|

| [Gd(bpatcn)(H₂O)] | Electronic Spin Relaxation | Favorable electron-relaxation properties (τₛ₀ = 125 ps) |

| Mn²⁺, Ni²⁺, Cu²⁺ complexes with phosphinate-functionalized 1,4,7-triazacyclononane | ¹⁹F NMR Longitudinal Relaxation | Significant shortening of relaxation times due to proximity to the paramagnetic center |

| Lanthanide complexes with chiral Schiff bases | Magnetic Relaxation | Field-induced slow relaxation of magnetization observed |

Supramolecular Chemistry and Anion Recognition with Protonated 1,4,7 Triazacyclononane

Hydrogen Bonding Networks in Crystalline Adducts of Triprotonated 1,4,7-Triazacyclononane (B1209588)

The triprotonated form of 1,4,7-triazacyclononane, [H3L]3+ (where L = researchgate.netaneN3), serves as an excellent building block for the construction of extended supramolecular architectures through hydrogen bonding. In the crystalline state, these protonated macrocycles form adducts with various anions, creating intricate and highly connected networks. The stability and conformation of the protonated macrocycle, along with its binding preferences, are key factors in determining the final solid-state structure.

X-ray crystallography studies of adducts formed between triprotonated 1,4,7-triazacyclononane and different anions reveal diverse hydrogen-bonding motifs. For instance, in the presence of chloride anions, the macrocycle can participate in the formation of complex structures. However, when competitive anions with a greater capacity for hydrogen bonding, such as phosphate and sulfate, are introduced, they tend to displace chloride from the crystal lattice. This results in the formation of more extensively connected networks. rsc.org

The supramolecular architectures observed in these crystalline adducts are governed by a combination of hydrogen bonding and electrostatic interactions. These interactions can lead to the formation of various structural motifs, including two-dimensional sheets and three-dimensional networks. rsc.org The protonated amine groups of the macrocycle act as hydrogen bond donors, while the anions serve as acceptors, leading to a well-organized and stable crystal lattice.

Interactions and Binding Preferences with Tetrahedral Anions (e.g., Phosphate, Sulfate)

The interactions of protonated 1,4,7-triazacyclononane with tetrahedral anions such as phosphate (H2PO4-) and sulfate (HSO4-) have been investigated through the crystallization of several adducts. These studies provide insight into the binding preferences of the macrocycle when presented with a choice between different anions. The stronger hydrogen bonding capabilities of phosphate and sulfate anions often lead to their preferential inclusion in the crystal lattice over anions like chloride. rsc.org

In the crystalline adduct with dihydrogen phosphate, (H3L)(H2PO4)3, the macrocycle engages in η-2 chelation of a single oxygen atom on the hydrogen phosphate anions. rsc.org This indicates a specific and directional interaction between the protonated macrocycle and the phosphate anion. Similarly, with hydrogen sulfate, as seen in the adducts (H3L)(HSO4)Cl2 and (H3L)(HSO4)2Cl, the macrocycle also demonstrates η-2 chelation of a single oxygen on the hydrogen sulfate anion. rsc.org

The competition between different anions for binding to the protonated macrocycle highlights the role of anion geometry and hydrogen bonding ability in dictating the final supramolecular assembly. The formation of highly connected networks with phosphate and sulfate is a testament to the strong and specific interactions between the host macrocycle and these tetrahedral guest anions. rsc.org

Table 1: Crystalline Adducts of Triprotonated 1,4,7-Triazacyclononane with Tetrahedral Anions

| Compound/Adduct | Anions Present | Key Supramolecular Features |

|---|---|---|

| (H3L)(CuCl4)Cl·H2O | Tetrachlorocuprate(II), Chloride | Formation of a tripodal coordination pyramid by chloride anions. |

| (H3L)(ClO4)Cl2 | Perchlorate, Chloride | Competition between anions for hydrogen bonding sites. |

| (H3L)(HSO4)Cl2 | Hydrogen sulfate, Chloride | η-2 chelation of a single oxygen on the hydrogen sulfate anion. |

| (H3L)(HSO4)2Cl | Hydrogen sulfate, Chloride | Formation of an isolated (HSO4-)4 cluster. |

| (H3L)(H2PO4)3 | Dihydrogen phosphate | η-2 chelation of a single oxygen on the hydrogen phosphate anion. |

Data sourced from CrystEngComm. rsc.org

Principles of Self-Assembly for 3-D Cage Molecules Utilizing 1,4,7-Triazacyclononane Derivatives

Derivatives of 1,4,7-triazacyclononane can be strategically designed to act as building blocks for the self-assembly of complex, three-dimensional structures such as cage molecules. By functionalizing the nitrogen atoms of the macrocyclic ring with specific coordinating groups, it is possible to direct the assembly process towards the formation of discrete, hollow architectures.

One such derivative, 1,4,7-Tris(4-Pyridylmethyl)-1,4,7-triazacyclononane, has been identified as a promising candidate for the self-assembly of 3-D cage molecules. researchgate.net The pyridyl groups attached to the macrocyclic backbone can coordinate to metal ions, leading to the formation of well-defined metallo-supramolecular cages. The geometry of the resulting cage is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand.

The principle behind this self-assembly process lies in the convergence of multiple ligand-metal interactions to form a thermodynamically stable, closed structure. The tripodal nature of the 1,4,7-triazacyclononane core provides a pre-organized platform for the presentation of the coordinating pyridyl arms, facilitating the formation of highly symmetric and predictable cage structures. These cage molecules can encapsulate guest species within their internal cavities, opening up possibilities for applications in areas such as molecular recognition, catalysis, and drug delivery.

Chemical Reactivity and Mechanistic Studies of 1,4,7 Triazacyclononane Complexes

Ligand Substitution Reactions and Functional Group Transformations in Coordinated 1,4,7-Triazacyclononane (B1209588) Systems

The coordination of 1,4,7-triazacyclononane to a metal center can influence the reactivity of the ligand itself and any appended functional groups. The facial coordination of the tacn ligand often leaves other coordination sites on the metal available for substitution or further reaction.

Ligand substitution reactions in tacn complexes involve the replacement of one or more ligands in the metal's coordination sphere. The kinetics and mechanism of these reactions are influenced by factors such as the nature of the metal ion, the entering and leaving groups, and the solvent. While tacn complexes are generally robust, the lability of co-ligands, such as water molecules, can be exploited for the synthesis of new derivatives. For instance, the labile water ligands in precursors like [MI(CO)3(OH2)3]+ can be replaced by the tridentate tacn ligand to form stable metal tricarbonyl complexes. The kinetics of such ligand exchange processes can be investigated using techniques like electrospray ionization mass spectrometry (ESI-MS) to understand the solution-phase equilibria and reactivity. nih.gov

Functional group transformations on the coordinated tacn ligand allow for the post-synthetic modification of the complex. The secondary amine groups of the tacn ring are nucleophilic and can be functionalized with various pendant arms. This N-functionalization is a common strategy to modulate the electronic and steric properties of the complex, thereby tuning its reactivity for specific applications, such as biomimicry and the development of radiopharmaceuticals. semanticscholar.orgnih.gov For example, pendant arms containing carboxylic acid or ester groups can be introduced to enhance the hydrophilicity of the complex. acs.org While much of the functionalization is performed on the free ligand before metal coordination, it is also possible to carry out these transformations on the pre-formed metal complex, although this can be more challenging due to potential side reactions and the need for milder reaction conditions. acs.org

Acid-Accelerated Bridge Cleavage Reactions in Dinuclear 1,4,7-Triazacyclononane Complexes

Dinuclear complexes containing two metal centers bridged by various ligands are of significant interest for their unique reactivity and as models for biological systems. Dinuclear 1,4,7-triazacyclononane complexes, particularly those with bridging amido (NH₂⁻) groups, have been shown to undergo acid-accelerated cleavage of these bridges.

Studies on dinuclear cobalt(III) complexes with both amido and tacn bridges have provided detailed mechanistic insights into this process. rsc.org For example, the triply bridged complex [(tacn)Co(μ-NH₂)₃Co(tacn)]³⁺ undergoes acid-accelerated amido bridge cleavage in aqueous acidic solutions. rsc.org This reaction is reversible, and an equilibrium is established with a species where one of the amido bridges is cleaved and replaced by a water molecule, such as [(H₂O)(tacn)Co(μ-NH₂)₂Co(tacn)(NH₃)]⁴⁺. rsc.org

The kinetics of this cleavage reaction have been shown to be dependent on the acid concentration. The observed first-order rate constant, k_obs, follows the equation:

kobs = kH[H⁺] + k₀

For the equilibration of the isomeric triply bridged cobalt(III) tacn complexes at 40 °C, the rate constant dependence was found to be kobs = 6.2(3) × 10⁻⁵[H⁺] + 2.1(2) × 10⁻⁵ (s⁻¹). rsc.org This indicates that the cleavage of the amido bridge is catalyzed by protons. Prolonged treatment with strong acid at elevated temperatures can lead to the replacement of one or two amido bridges with hydroxo bridges. rsc.org This reactivity highlights the dynamic nature of the bridging ligands in these dinuclear systems under acidic conditions.

Mechanistic Investigations of Hydrolytic Activity Toward Ester Bonds by 1,4,7-Triazacyclononane-Copper(II) Complexes

Copper(II) complexes of 1,4,7-triazacyclononane and its derivatives have emerged as highly effective catalysts for the hydrolysis of ester bonds, particularly phosphate esters. mdpi.com This has led to their development as artificial nucleases for applications such as the cleavage of DNA and RNA. mdpi.comacs.org Mechanistic studies have revealed a generally accepted pathway for this catalytic hydrolysis.

The catalytic cycle is believed to involve a pentacoordinated copper(II) species. mdpi.com The tacn ligand coordinates facially to the copper(II) ion, leaving two or three coordination sites available. mdpi.com The proposed mechanism involves the following key steps:

Coordination of a water molecule to the copper(II) center.

Deprotonation of the coordinated water molecule to form a highly nucleophilic metal-bound hydroxide (B78521).

Coordination of the phosphate ester substrate to the copper(II) center.

Intramolecular nucleophilic attack of the coordinated hydroxide on the phosphorus center of the ester.

Departure of the leaving group, resulting in the cleavage of the ester bond.

This mechanism is supported by the pH dependence of the reaction rate and structural studies of related complexes. The hydrolytic activity is often studied using model phosphate diesters such as bis(p-nitrophenyl)phosphate (BNPP). acs.org The rate of hydrolysis can be significantly enhanced by introducing sterically bulky substituents on the nitrogen atoms of the tacn ring. mdpi.com These bulky groups disfavor the formation of inactive dimeric di-hydroxido bridged species, thereby increasing the concentration of the catalytically active monomeric complex. mdpi.com

The table below presents the observed rate constants for the cleavage of BNPP by different copper(II)-tacn complexes, illustrating the effect of N-substitution on the catalytic activity.

| Complex | Observed Rate Constant (k_obs) for BNPP Cleavage | Conditions |

| [Cu₂(μ-OH)₂(1,4-dimethyl-tacn)₂]²⁺ | - | pH 7.4, 50 °C |

| [Cu₂(μ-OH)₂(1-benzyl-4,7-dimethyl-tacn)₂]²⁺ | - | pH 7.4, 50 °C |

| [Cu₂(μ-OH)₂(1,4,7-tris(3-cyanobenzyl)-tacn)₂]²⁺ | 3 × 10⁻⁴ s⁻¹ acs.org | pH 7.4, 50 °C |

The significantly higher rate constant for the complex with three cyanobenzyl substituents highlights the dramatic effect that ligand modification can have on the catalytic efficiency of these systems. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 1,4,7-triazonane derivatives in coordination chemistry?

- Methodology : Synthesis typically involves functionalizing the triazonane backbone with chelating groups (e.g., carboxylic acids) via conjugation reactions. For example, coupling 1,4,7-triazonane with isothiocyanate-bearing ligands in dimethylformamide (DMF) at 50°C under basic conditions (e.g., triethylamine) achieves stable complexes . Characterization requires HPLC for purity validation (>95%) and mass spectrometry to confirm molecular weight .

- Key Considerations : Optimize reaction stoichiometry (e.g., 1.3:1 molar ratio for ligand-to-metal) and monitor pH to avoid hydrolysis of reactive intermediates .

Q. How should phosphoric acid be handled in analytical chemistry to avoid interference with metal ion detection?

- Methodology : Phosphoric acid can mask metal ions (e.g., Fe³⁺, Al³⁺) by forming stable complexes. To mitigate this:

- Precipitate phosphate ions using ammonium molybdate in nitric acid at near-boiling temperatures, yielding a yellow precipitate for qualitative confirmation .

- For quantitative analysis, employ ion-exchange chromatography or nanofiltration membranes with acid-stable layers (e.g., polyamide thin films) to separate phosphoric acid from metal ions .

Q. What safety protocols are critical when handling phosphoric acid in laboratory settings?

- Methodology :

- Use corrosion-resistant PPE (gloves, goggles) due to phosphoric acid’s corrosive nature .

- In case of skin contact, rinse immediately with soap and water for ≥15 minutes; for inhalation exposure, relocate to fresh air and administer oxygen if needed .

- Store in chemically resistant containers (e.g., polyethylene) away from bases to prevent exothermic neutralization .

Advanced Research Questions

Q. How can 1,4,7-triazonane-based chelators be optimized for use in PET/MRI imaging agents?

- Methodology :

- Chelator Design : Introduce bifunctional groups (e.g., NODA-GA) for simultaneous radiolabeling (e.g., ⁶⁸Ga) and biomolecule conjugation (e.g., antibodies) .

- Stability Testing : Assess kinetic inertness via transmetallation assays in serum (37°C, pH 7.4) over 24 hours .

- In Vivo Performance : Evaluate biodistribution using murine models and compare tumor-to-background ratios via PET/CT imaging .

Q. How can contradictory data on phosphoric acid’s role in catalytic pathways be resolved?

- Case Study : Studies report conflicting catalytic efficiencies when phosphoric acid replaces white phosphorus in trialkylphosphine synthesis .

- Resolution Strategy :

- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps.

- Use DFT calculations to model reaction intermediates and compare with experimental ³¹P NMR data .

- Control moisture rigorously, as hydrolysis of P₄ intermediates can skew results .

Q. What advanced techniques improve the relaxivity of 1,4,7-triazonane-gadolinium complexes in MRI?

- Methodology :

- Inner-Sphere Optimization : Reduce water exchange lifetime (<100 ns) by modifying triazonane substituents (e.g., electron-withdrawing groups) to enhance Gd³⁺-water interaction .

- Outer-Sphere Effects : Conjugate the complex to macromolecules (e.g., dendrimers) to slow rotational motion, increasing relaxivity by up to 50% .

- Validation : Measure relaxivity (r₁) at 1.5T and 37°C using inverse Laplace transform analysis of ¹H NMR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.